molecular formula C24H26N2O4S B4845321 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-phenoxybutanamide

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-phenoxybutanamide

Cat. No. B4845321
M. Wt: 438.5 g/mol
InChI Key: LKFIMOXRMLHELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-phenoxybutanamide, commonly known as BMS-986177, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of drugs known as selective estrogen receptor modulators (SERMs), which are known to have a wide range of pharmacological effects.

Mechanism of Action

BMS-986177 works by selectively binding to estrogen receptors in the body. This binding leads to the activation of specific signaling pathways that are involved in a wide range of physiological processes. By selectively targeting these receptors, BMS-986177 can modulate the effects of estrogen in the body, which can have a wide range of therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BMS-986177 are complex and depend on a variety of factors, including the dose, duration of treatment, and individual patient characteristics. Some of the main effects of BMS-986177 include the modulation of bone turnover, the regulation of lipid metabolism, and the modulation of immune function. These effects are thought to be mediated by the selective binding of BMS-986177 to estrogen receptors in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMS-986177 for lab experiments is its selectivity for estrogen receptors. This allows researchers to selectively target specific signaling pathways in the body, which can help to elucidate the underlying mechanisms of disease. However, one of the main limitations of BMS-986177 is its complex mechanism of action, which can make it difficult to interpret the results of lab experiments.

Future Directions

There are several potential future directions for research on BMS-986177. One area of interest is its potential use in combination with other drugs for the treatment of breast cancer and other diseases. Another area of interest is the development of more selective and potent N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-phenoxybutanamide that can target specific signaling pathways in the body. Finally, there is a need for more research on the long-term effects of BMS-986177, particularly in terms of its potential effects on bone health and other physiological processes.

Scientific Research Applications

BMS-986177 has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research has been in the field of breast cancer, where it has shown promising results as a potential treatment. BMS-986177 has also been studied for its potential use in the treatment of osteoporosis and other bone-related disorders.

properties

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-26(19-20-9-4-2-5-10-20)31(28,29)23-16-14-21(15-17-23)25-24(27)13-8-18-30-22-11-6-3-7-12-22/h2-7,9-12,14-17H,8,13,18-19H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFIMOXRMLHELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-phenoxybutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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